3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound that features a piperazine ring fused to a benzazepine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with molecular targets such as dopamine and serotonin receptors . By binding to these receptors, the compound can modulate neurotransmitter activity, which may contribute to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and has been studied for its antibacterial activity.
2-(piperazin-1-yl) quinoline-3-carbaldehyde: Another piperazine derivative with applications in medicinal chemistry.
Uniqueness
3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific benzazepine structure, which may confer distinct pharmacological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-piperazin-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-13(17-9-7-15-8-10-17)6-5-11-3-1-2-4-12(11)16-14/h1-4,13,15H,5-10H2,(H,16,18) |
InChI Key |
DQDHSEXZFFSWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3CCNCC3 |
Origin of Product |
United States |
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